molecular formula C8H6ClN3O B1410251 4-Chloro-1H-indazole-3-carboxamide CAS No. 1432754-19-2

4-Chloro-1H-indazole-3-carboxamide

Cat. No. B1410251
CAS RN: 1432754-19-2
M. Wt: 195.6 g/mol
InChI Key: NQZPNSYHYQCHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-indazole-3-carboxamide is a chemical compound with the molecular formula C8H6ClN3O . It has a molecular weight of 195.61 . This compound is used in laboratory chemicals .


Synthesis Analysis

The synthesis of indazoles, including 4-Chloro-1H-indazole-3-carboxamide, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1H-indazole-3-carboxamide is represented by the InChI code: 1S/C8H6ClN3O/c9-4-2-1-3-5-6(4)7(8(10)13)12-11-5/h1-3H,(H2,10,13)(H,11,12) .


Chemical Reactions Analysis

The chemical reactions involving indazoles have been studied extensively . These include transition metal-catalyzed reactions and reductive cyclization reactions .

Scientific Research Applications

Anticancer Activity

4-Chloro-1H-indazole-3-carboxamide derivatives have shown promise in anticancer research. They have been found to inhibit cell growth with GI50 values in a low micromolar range, proving effective against colon and melanoma cell lines . This suggests their potential as therapeutic agents in cancer treatment protocols.

Anti-Inflammatory Properties

Indazole compounds, including 4-Chloro-1H-indazole-3-carboxamide, have been identified to possess significant anti-inflammatory effects. Some derivatives have shown inhibition in paw edema comparable to indomethacin, a standard anti-inflammatory drug . This indicates their use in developing new anti-inflammatory medications.

Antimicrobial Efficacy

The structural motif of indazole is known for its antibacterial properties. 4-Chloro-1H-indazole-3-carboxamide can be utilized in the synthesis of compounds that exhibit broad-spectrum antibacterial activity, which is crucial in the fight against antibiotic-resistant bacterial strains .

Enzyme Inhibition

Indazole-3-carboxamide hybrids have been evaluated as inhibitors against human carbonic anhydrases, which are relevant in various physiological processes. The ability to modulate these enzymes’ activity suggests applications in treating conditions like glaucoma and edema .

Antidepressant Potential

Derivatives of 4-Chloro-1H-indazole-3-carboxamide have been explored for their antidepressant effects. Their interaction with the central nervous system could lead to the development of novel antidepressants with improved efficacy and reduced side effects .

Antiviral Applications

Indazole derivatives have shown anti-HIV activities, suggesting that 4-Chloro-1H-indazole-3-carboxamide could be a key component in creating antiviral drugs, particularly those targeting retroviruses .

Synthesis of Bioactive Natural Products

Indazoles are important building blocks for bioactive natural products. The versatility of 4-Chloro-1H-indazole-3-carboxamide in synthesis makes it valuable for creating a variety of pharmacologically active compounds .

Safety and Hazards

4-Chloro-1H-indazole-3-carboxamide is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the safety data sheet . It is toxic if swallowed and causes serious eye irritation .

Future Directions

Indazole-containing derivatives, including 4-Chloro-1H-indazole-3-carboxamide, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring the medicinal properties of indazole for the treatment of various pathological conditions .

properties

IUPAC Name

4-chloro-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-4-2-1-3-5-6(4)7(8(10)13)12-11-5/h1-3H,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZPNSYHYQCHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-indazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1H-indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Chloro-1H-indazole-3-carboxamide
Reactant of Route 3
4-Chloro-1H-indazole-3-carboxamide
Reactant of Route 4
4-Chloro-1H-indazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
4-Chloro-1H-indazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
4-Chloro-1H-indazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.